molecular formula C17H22ClNO2 B11831733 Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate

Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate

Cat. No.: B11831733
M. Wt: 307.8 g/mol
InChI Key: NMTXWPZZCKHLGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a chlorobenzylidene moiety attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorobenzylidene compounds under specific conditions. One common method involves the condensation of 4-piperidone with 3-chlorobenzaldehyde in the presence of a base, followed by the protection of the resulting product with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of therapeutic agents for diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(3-chlorobenzylidene)piperidine-1-carboxylate is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

tert-butyl 4-[(3-chlorophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,11-12H,7-10H2,1-3H3

InChI Key

NMTXWPZZCKHLGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)Cl)CC1

Origin of Product

United States

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